Dodecyl(2-nitrophenyl)sulfane
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Overview
Description
Dodecyl(2-nitrophenyl)sulfane is an organic compound characterized by the presence of a dodecyl group attached to a 2-nitrophenyl sulfane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl(2-nitrophenyl)sulfane typically involves the reaction of dodecyl bromide with 2-nitrophenyl thiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Dodecyl(2-nitrophenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Aminophenyl dodecyl sulfane.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Dodecyl(2-nitrophenyl)sulfane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfane chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized as a plasticizer in the production of ion-selective electrodes and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Dodecyl(2-nitrophenyl)sulfane involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 1-Dodecyloxy-2-nitrobenzene
- 2-Nitrophenyl dodecyl ether
- 2-Nitrophenyl(phenyl)sulfane
Uniqueness
Dodecyl(2-nitrophenyl)sulfane is unique due to its specific combination of a dodecyl group and a 2-nitrophenyl sulfane moiety. This structure imparts distinct chemical properties, such as enhanced lipophilicity and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H29NO2S |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-dodecylsulfanyl-2-nitrobenzene |
InChI |
InChI=1S/C18H29NO2S/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3 |
InChI Key |
KORKWLOWXAXGHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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